

The chemical structure and properties of Verdiperstat

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Compound of Interest

Compound Name: Verdiperstat

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An In-depth Technical Guide to **Verdiperstat**

Introduction

Verdiperstat, also known as AZD3241 and BHV-3241, is a first-in-class, orally active, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.^{[1][2]} It has been investigated for its therapeutic potential in neurodegenerative diseases characterized by neuroinflammation and oxidative stress, such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).^{[2][3]} Developed initially by AstraZeneca and later by Biohaven Pharmaceuticals, **verdiperstat** targets the underlying pathological mechanisms of these debilitating conditions.^{[1][3]}

Chemical Structure and Physicochemical Properties

Verdiperstat is a thiouracil-based small molecule.^[4] Its chemical identity and key properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[5]
SMILES	<chem>CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2</chem> [5]
Molecular Formula	C ₁₁ H ₁₅ N ₃ O ₂ S[5]
CAS Number	890655-80-8[5]
Synonyms	AZD3241, AZD-3241, BHV-3241[5]

Physicochemical Properties

Property	Value
Molecular Weight	253.32 g/mol [5]
Formulation	Solid, white to light brown powder[6]
Administration	Oral (coated or modified-release tablet)[5]
Potency (IC ₅₀)	630 nM for myeloperoxidase (MPO)[1][6]

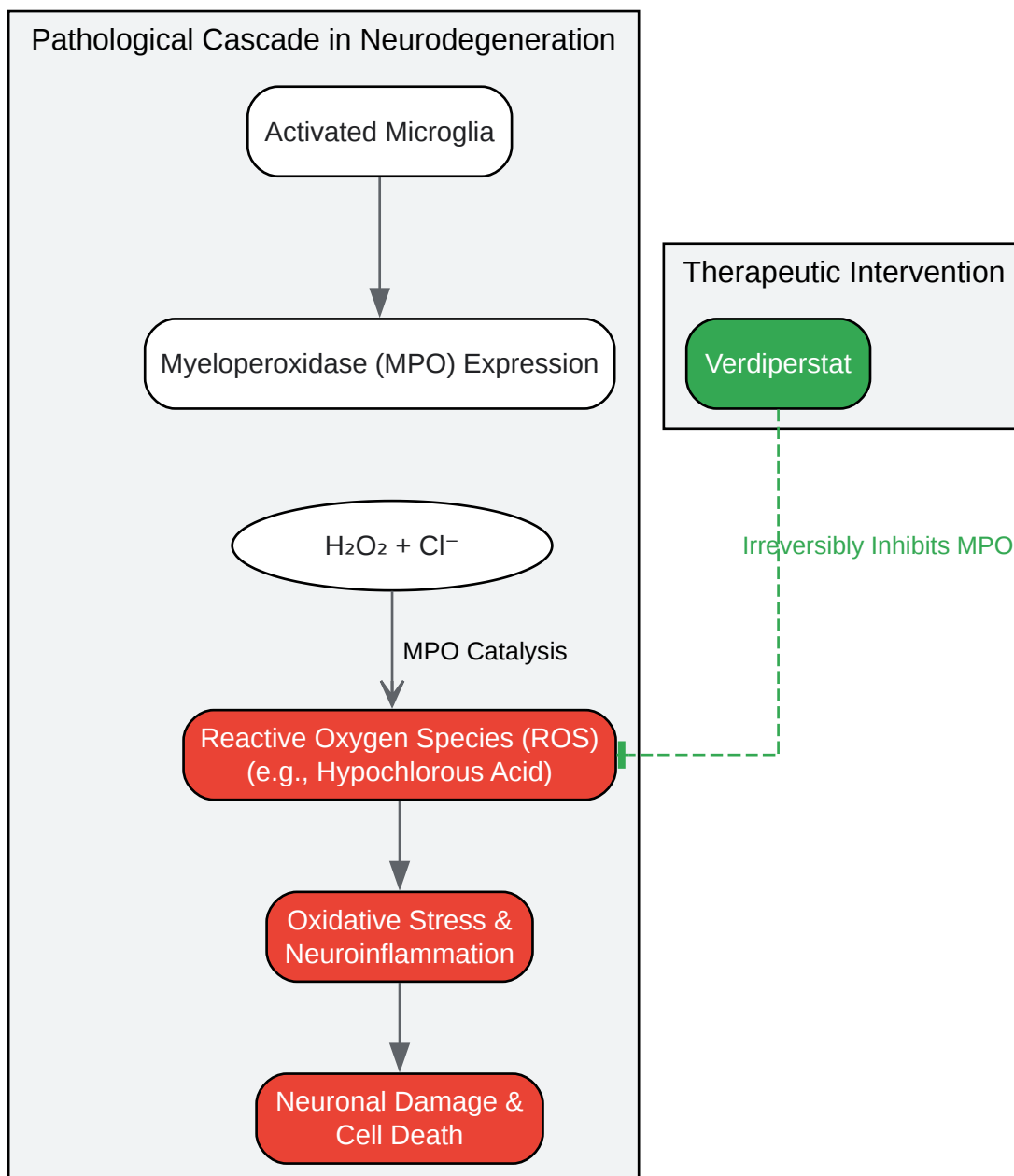
Mechanism of Action

Verdiperstat is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and, within the nervous system, in activated microglial cells. [3][7]

MPO's Role in Pathophysiology: In healthy individuals, MPO plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens.[3] However, in neurodegenerative diseases like MSA and ALS, microglia become chronically activated.[7] These activated microglia express MPO, which contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage and cell death.[3][7]

Verdiperstat's Inhibitory Action: **Verdiperstat** irreversibly binds to and inactivates MPO.[4][7] This inhibition blocks the production of cytotoxic reactive oxygen species, thereby reducing

oxidative stress and inflammation in the brain.[3][7] The ultimate therapeutic goal is to slow or halt the progression of neurodegeneration by mitigating these harmful processes.[3]



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Mechanism of Action of **Verdiperstat**.

Preclinical and Clinical Development

Verdiperstat has undergone extensive evaluation in both preclinical models and human clinical trials.

Preclinical Evidence

Animal models of neurodegenerative diseases have provided evidence for **Verdiperstat**'s mechanism of action. In a mouse model of MSA, **verdiperstat** demonstrated a dose-dependent reduction in microglial activation, a decrease in neurodegeneration, and an improvement in motor function.^[7] Similar beneficial effects were observed in animal models of Parkinson's disease.^[7]

Clinical Trials

Verdiperstat has been evaluated in multiple clinical trials for neurodegenerative diseases, primarily Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).

Table 1: Summary of Key Clinical Trials for **Verdiperstat**

Trial Name / Identifier	Phase	Indication	Key Details & Outcomes
Phase 2a (NCT not specified)	2a	Multiple System Atrophy (MSA)	12-week study. Doses of 300 mg and 600 mg twice daily. Showed less worsening on the Unified MSA Rating Scale compared to placebo. Also showed decreased plasma MPO activity. [8]
M-STAR (NCT03952806)	3	Multiple System Atrophy (MSA)	Randomized, placebo-controlled trial with 336 participants. Verdiperstat (600 mg twice daily) for 48 weeks. Did not meet primary or key secondary efficacy endpoints. [9] [10] [11]
HEALEY ALS Platform Trial (NCT04436510)	2/3	Amyotrophic Lateral Sclerosis (ALS)	Randomized, placebo-controlled trial with 167 participants. Verdiperstat (600 mg twice daily) for 24 weeks. Did not significantly alter disease progression as measured by ALSFRS-R and survival. [12] [13] [14]

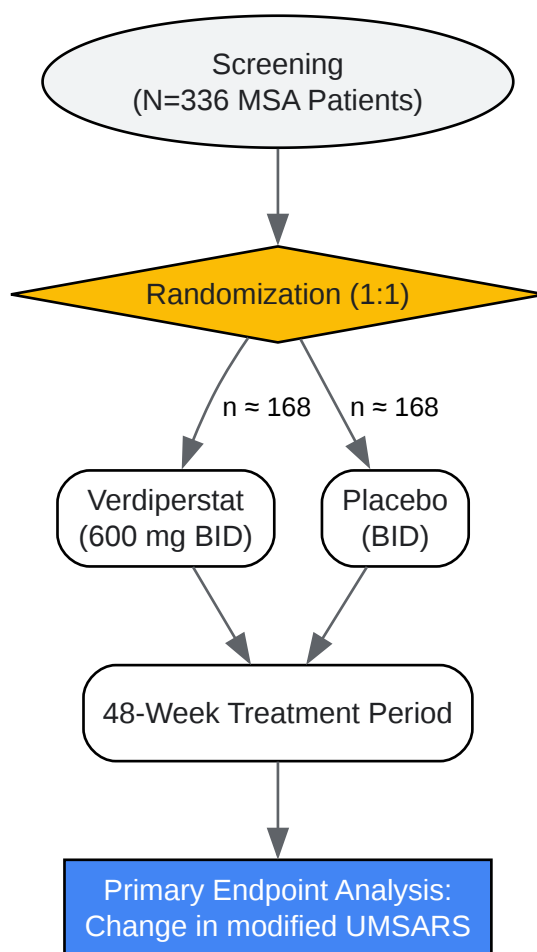
Despite promising preclinical data and early-phase clinical results, the pivotal Phase 3 trials in both MSA and ALS failed to demonstrate a statistically significant benefit over placebo.[\[9\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of **verdiperstat**.

M-STAR Phase 3 Trial Protocol (MSA)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[\[9\]](#)
- Participants: 336 ambulatory individuals aged 40-80 years with a diagnosis of possible or probable MSA.[\[9\]](#)
- Intervention: Participants were randomized (1:1) to receive either **verdiperstat** 600 mg twice daily or a matching placebo.[\[9\]](#)
- Duration: 48 weeks of treatment.[\[9\]](#)
- Primary Endpoint: The primary efficacy measure was the change from baseline in the modified Unified MSA Rating Scale (UMSARS) at week 48.[\[9\]](#)
- Key Secondary Endpoints: Included assessments of motor function, quality of life, and biomarkers of inflammation and oxidative stress.[\[3\]](#)[\[8\]](#)



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Simplified Workflow of the M-STAR Phase 3 Trial.

HEALEY ALS Platform Trial Protocol (Regimen B)

- Study Design: A multicenter, double-blind, perpetual platform randomized clinical trial. This design allows for the testing of multiple investigational drugs in parallel, sharing placebo data across regimens to improve efficiency.[12][14]
- Participants: Adults with a diagnosis of clinically possible, probable, or definite ALS. A total of 167 participants were randomized into the **verdiperstat** arm.[12][14]
- Intervention: Eligible participants were randomized in a 3:1 ratio to receive either oral **verdiperstat** (600 mg twice daily) or a matching placebo.[13][14]
- Duration: 24 weeks, placebo-controlled.[13][14]

- Primary Endpoint: The primary outcome was the rate of disease progression, measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.[12][14]

In Vitro / In Vivo Solution Preparation

For research purposes, specific protocols are used to prepare **verdiperstat** for administration.

- In Vitro (Cell-based assays):
 - Prepare a stock solution in DMSO.
 - For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.[6]
- In Vivo (Animal studies):
 - Prepare a formulation by adding solvents sequentially. A common formulation consists of:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline[6]
 - Ensure the solution is clear. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

Synthesis

The large-scale synthesis of **verdiperstat** has faced challenges with previous methods that were either inefficient or used hazardous materials.[15] Newer, more efficient processes have been developed to be safer and more cost-effective for large-scale production, often involving convergent synthesis that avoids protecting groups and hazardous chemicals.[15] One patented synthesis route involves the preparation from 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester and ethoxycarbonyl isothiocyanate.[1]

Conclusion and Future Directions

Verdiperstat is a potent and selective irreversible inhibitor of myeloperoxidase that has shown the ability to reduce microglial activation and neuroinflammation in preclinical and early clinical studies.[1][7] However, despite a strong scientific rationale, pivotal Phase 3 trials in both Multiple System Atrophy and Amyotrophic Lateral Sclerosis did not demonstrate a significant clinical benefit.[10][11] While the development for these specific indications may be halted, the targeting of MPO and neuroinflammation remains a valid strategy in other neurodegenerative or inflammatory conditions.[10][16] Future research may explore the efficacy of **verdiperstat** in other diseases or the use of biomarkers to identify patient subgroups who might respond to this therapeutic approach.

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